molecular formula C7H16ClNO2 B1165794 (S)-β2-homoleucine HCl salt

(S)-β2-homoleucine HCl salt

Cat. No.: B1165794
M. Wt: 181.66
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of β-Amino Acids within Unnatural Amino Acid Research

The world of peptides and proteins is naturally dominated by α-amino acids. However, the exploration of unnatural amino acids, particularly β-amino acids, has opened up new frontiers in chemistry and biology. sigmaaldrich.comsigmaaldrich.com Unlike their α-counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly small change that imparts significant new properties. This structural alteration makes peptides incorporating them, known as β-peptides, resistant to degradation by enzymes that typically break down natural peptides. acs.org This enhanced stability is a major driver for their investigation as potential therapeutic agents. sigmaaldrich.com The field of unnatural amino acids represents a vast and diverse area of research, offering building blocks for novel drugs and materials. sigmaaldrich.comsigmaaldrich.com

The incorporation of β-amino acids can be achieved through various methods, including solid- and solution-phase peptide synthesis. acs.org Researchers are continually developing new synthetic strategies to create a wider variety of β-amino acids, including those with functionalized side chains. acs.org This expansion of the chemical toolbox allows for the creation of β-peptides with precisely controlled structures and functions.

The Unique Structural and Stereochemical Attributes of β2-Homoleucine

(S)-β2-homoleucine is a specific type of β-amino acid. The "β2" designation indicates that the amino group is attached to the second carbon atom relative to the carboxyl group. The "(S)" denotes the specific stereochemistry at the chiral center, which is crucial for determining the three-dimensional shape of molecules it is part of. nih.gov The "homoleucine" part of the name signifies that its side chain is one methylene (B1212753) group longer than that of the natural amino acid leucine (B10760876).

This precise arrangement of atoms gives (S)-β2-homoleucine distinct properties. When incorporated into a peptide chain, the altered backbone geometry influences how the peptide folds. ethernet.edu.et β-peptides are known to form stable secondary structures, such as helices and sheets, that are different from those observed in α-peptides. acs.orgnih.gov The specific stereochemistry and the nature of the side chain of each β-amino acid residue, such as the isobutyl group of homoleucine, play a critical role in directing this folding process.

Historical Development of β-Peptide Chemistry and Homologated Amino Acids

The concept of homologated amino acids, those with extra methylene groups in their backbone, dates back to the early days of peptide chemistry, with initial explorations by pioneers like Emil Fischer. nih.govethz.ch However, it was much later that the structural and biological potential of peptides built from these units, particularly β-peptides, began to be fully appreciated. nih.govethz.ch A significant surge in interest occurred with the discovery that β-peptides could form well-defined secondary structures. ethz.ch

Early work focused on developing synthetic methods to produce enantiomerically pure β-amino acids, a non-trivial challenge. researchgate.net Over the years, a variety of techniques have been established, including diastereoselective alkylation and methods involving the Reformatsky reaction. researchgate.netnih.gov The development of solid-phase peptide synthesis, originally conceived by Bruce Merrifield, was a major breakthrough that greatly facilitated the construction of longer and more complex β-peptides. ethz.ch These advancements have paved the way for the systematic investigation of β-peptide structure and function. nih.govethz.ch

Overview of Research Trajectories for (S)-β2-Homoleucine HCl Salt

Current research involving this compound is multifaceted. One major area of focus is its use in the synthesis of novel β-peptides with specific, predictable three-dimensional structures. researchgate.net By strategically placing (S)-β2-homoleucine and other β-amino acids in a sequence, scientists can design peptides that mimic the shapes of natural proteins and, in doing so, modulate their biological activity. nih.govacs.org

Another significant research direction is the exploration of the therapeutic potential of β-peptides containing this amino acid. Due to their stability against enzymatic degradation, these peptides are being investigated for a range of applications, including as inhibitors of protein-protein interactions. acs.org For instance, β-peptides have been designed to mimic bioactive peptides, such as somatostatin, and to interfere with processes like cholesterol transport. nih.govethz.ch The development of efficient synthetic routes to (S)-β2-homoleucine and other β2-amino acids is crucial for advancing these research efforts. researchgate.netethz.ch

Compound Information

Compound Name
This compound
α-amino acids
β-amino acids
(S)-β2-homoleucine
Leucine
Somatostatin
β2-amino acids
β-peptides
α-peptides
Homologated amino acids
Enantiomerically pure compounds
Diastereomers
Peptides
Proteins
Cholesterol

Chemical Properties of this compound

PropertyValue
Chemical Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
Appearance White to off-white solid
Chirality (S)
Homologation β2
Parent Amino Acid Leucine
Salt Form Hydrochloride

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66

Synonyms

(S)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride; (S)-β2-hLeu-OH · HCl

Origin of Product

United States

Advanced Synthetic Methodologies for S β2 Homoleucine and β2 Amino Acid Analogs

Homologation Strategies from α-Amino Acid Precursors

A prevalent strategy for the synthesis of β-amino acids involves the homologation of readily available α-amino acids, which extends the carbon chain by one atom. This approach leverages the existing stereocenter of the α-amino acid to establish the stereochemistry in the resulting β-amino acid.

One of the most classic methods for this transformation is the Arndt-Eistert reaction . wikipedia.orglibretexts.orgorganic-chemistry.org This reaction sequence typically begins with the conversion of an N-protected α-amino acid to its corresponding acid chloride. Treatment of the acid chloride with diazomethane yields an α-diazoketone. The crucial step is a Wolff rearrangement of the α-diazoketone, catalyzed by a metal such as silver oxide, to form a ketene (B1206846) intermediate. libretexts.orgorganic-chemistry.org This ketene is then trapped by a nucleophile, such as water, to produce the homologous carboxylic acid, which is the desired β-amino acid. organic-chemistry.org A key advantage of this method is that the Wolff rearrangement proceeds with retention of stereochemistry at the α-carbon. libretexts.org

Key Stages of the Arndt-Eistert Homologation
StepDescriptionKey Reagents
1Activation of α-amino acidThionyl chloride or oxalyl chloride
2Formation of α-diazoketoneDiazomethane (CH₂N₂)
3Wolff RearrangementAg₂O, heat, or light
4Nucleophilic trapping of keteneH₂O, alcohols, or amines

Another effective homologation strategy involves a combination of the Reformatsky reaction and a Mannich-type reaction . nih.govacs.orgorganic-chemistry.org This approach offers a highly efficient route to β2-amino acids from α-amino acid precursors. nih.govorganic-chemistry.org The synthesis starts with the conversion of an α-amino acid to an α-bromo ester. This α-bromo ester then undergoes a Reformatsky reaction, where an organozinc reagent is formed, which subsequently reacts with a Mannich-type iminium electrophile to furnish the β2-amino acid backbone. nih.govacs.org This method has proven to be a general and efficient strategy for the synthesis of these valuable compounds. nih.gov

Chiral Pool-Based Syntheses

The chiral pool comprises readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. wikipedia.org α-Amino acids are a cornerstone of the chiral pool, and their use in the synthesis of β-amino acids like (S)-β2-homoleucine is a powerful strategy. mdpi.combaranlab.org This approach leverages the inherent chirality of the starting α-amino acid to control the stereochemistry of the final product, obviating the need for a separate asymmetric induction step.

For the synthesis of (S)-β2-homoleucine, the corresponding (S)-α-amino acid, (S)-leucine, would be the logical starting material. The synthetic route would involve one of the homologation strategies described in the previous section, such as the Arndt-Eistert reaction. By starting with enantiopure (S)-leucine, the resulting β2-homoleucine would also be obtained in high enantiomeric purity due to the stereospecificity of the reaction sequence. The use of the chiral pool is a highly efficient and cost-effective method for producing enantiopure β-amino acids, as it capitalizes on the chirality provided by nature.

Asymmetric Catalytic Approaches

The development of asymmetric catalytic methods has revolutionized the synthesis of chiral molecules, including β-amino acids. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Transition-Metal Catalysis

Transition-metal catalysis is a powerful tool for the asymmetric synthesis of β-amino acids, with copper and rhodium being particularly effective metals for these transformations. rsc.orgnih.gov

Copper-catalyzed enantioselective hydroamination has emerged as a potent method for the synthesis of β-amino acid derivatives. nih.gov This reaction typically involves the hydrocupration of an α,β-unsaturated carbonyl compound, followed by the reaction of the resulting copper enolate with an electrophilic aminating agent. nih.gov A key aspect of this methodology is the ability to control the regioselectivity of the hydrocupration through the choice of ligand, allowing for the formation of the desired β-amino product. nih.gov The use of a chiral phosphine ligand on the copper catalyst enables the enantioselective formation of the C-N bond, leading to enantioenriched β-amino acid derivatives. nih.govsnnu.edu.cnnih.gov This method is advantageous due to the use of an earth-abundant metal catalyst and the ability to transform a wide range of alkenes with high stereoselectivity. nih.gov

Rhodium-catalyzed asymmetric hydrogenation is one of the most efficient and widely used methods for the synthesis of enantiomerically pure β-amino acids. hilarispublisher.comacs.orgrsc.orgacs.orgrug.nlnih.gov This approach involves the hydrogenation of a prochiral dehydro-β-amino acid precursor in the presence of a chiral rhodium catalyst. rsc.org The catalyst, typically composed of a rhodium precursor and a chiral phosphine ligand, facilitates the addition of hydrogen across the double bond with high enantioselectivity. hilarispublisher.comacs.orgnih.gov

Various classes of chiral ligands have been successfully employed in this reaction, including bidentate phosphines like DuPHOS and monophosphite ligands. acs.orgrsc.org The choice of ligand is crucial for achieving high enantioselectivity and can be tailored to the specific substrate. acs.orgnih.gov For the synthesis of β2-amino acids, the asymmetric hydrogenation of β-phthalimide acrylates has been shown to be a highly effective strategy, affording the desired products in excellent enantiomeric excess. acs.org

Examples of Rh-Catalyzed Hydrogenation for β²-Amino Acid Synthesis
SubstrateChiral LigandEnantiomeric Excess (ee)Reference
β-Phthalimide acrylatesRh-monophosphiteUp to 99% acs.org
β-Substituted α-(phthalimidomethyl)acrylatesBoPhoz-type ligandsGood to excellent acs.orgnih.gov
β-Substituted α-acetylaminomethylacrylic acidsMixed monodentate phosphoramidites and phosphinesUp to 91% rsc.orgrug.nl

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful alternative to metal-based catalysis for asymmetric synthesis. rsc.orgnih.govrsc.org These methods offer the advantages of being generally less sensitive to air and moisture, and avoiding contamination of the final product with toxic heavy metals.

A notable organocatalytic approach for the synthesis of β2-amino acids is the Mannich reaction . wikipedia.orgoarjbp.com The asymmetric Mannich reaction involves the addition of an enolizable carbonyl compound to an imine, catalyzed by a chiral organocatalyst such as proline or its derivatives. wikipedia.org This reaction can be highly stereoselective, allowing for the synthesis of β-amino carbonyl compounds with excellent enantiopurity. wikipedia.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org This is a reliable and well-established method for asymmetric synthesis, where the stereochemical outcome is often highly predictable. researchgate.netresearchgate.net After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

Enantiopure trans-hexahydrobenzoxazolidinones have been employed as effective chiral auxiliaries for the asymmetric synthesis of β2-amino acids. researchgate.net The methodology involves the N-acylation of the chiral auxiliary, followed by a stereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired β2-amino acid. This approach has been successfully applied to synthesize both enantiomeric forms of β2-amino acids with proteinogenic side chains, such as β2-hPhenylalanine and β2-hLysine. researchgate.net The absolute configurations of the products are typically confirmed through X-ray diffraction analysis or chemical correlation methods. researchgate.net

Evans' oxazolidinones are among the most widely used and effective chiral auxiliaries in asymmetric synthesis. researchgate.netnih.gov These auxiliaries are typically prepared from readily available α-amino acids or β-amino alcohols. nih.govsantiago-lab.com The general strategy involves N-acylation of the oxazolidinone, which is then deprotonated to form a chiral enolate. researchgate.netsantiago-lab.com This enolate can undergo various diastereoselective reactions, such as alkylations and aldol reactions. researchgate.netsantiago-lab.com The stereochemical outcome is controlled by the substituent on the oxazolidinone, which blocks one face of the enolate from the incoming electrophile. wikipedia.org

This methodology has been utilized for the synthesis of Fmoc-protected β2-amino acids bearing the side chains of Ala, Val, Leu, and Phe. researchgate.net However, the Evans auxiliary-based strategy has some limitations. The synthesis of the starting N-acyl amide can require several steps, and the conditions needed to remove the auxiliary can sometimes lead to epimerization at the newly formed stereocenter. nih.gov

Table 3: Key Steps in Evans' Auxiliary-Mediated Synthesis
StepDescriptionKey Reagents/ConditionsReference
1. Preparation of AuxiliaryCyclization of a β-amino alcohol.Phosgene or its equivalents (e.g., diethyl carbonate). nih.gov
2. N-AcylationAttachment of the acyl group to the auxiliary.Strong base (e.g., n-BuLi) followed by an acyl chloride. santiago-lab.com
3. Asymmetric ReactionStereoselective formation of the C-C bond (e.g., alkylation, aldol).Metal enolates (Li, B), electrophile. researchgate.net
4. Auxiliary CleavageRemoval of the auxiliary to yield the product.Hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄). santiago-lab.com

Enzymatic Resolution and Biocatalytic Pathways

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure β2-amino acids from racemic mixtures. This biocatalytic approach leverages the high stereoselectivity of enzymes to differentiate between enantiomers, often by catalyzing a transformation on only one of them. Lipases and proteases are commonly employed for this purpose, typically through the hydrolysis of racemic β-amino esters. nih.gov

One of the most effective enzymes for this transformation is Candida antarctica lipase B (CAL-B), which has been successfully used in the enantioselective hydrolysis of various β-amino esters in organic media. mdpi.com The process involves the selective hydrolysis of one ester enantiomer into the corresponding carboxylic acid, leaving the unreacted ester enantiomer in high enantiomeric excess. This method is valued for its mild reaction conditions, which are performed under aqueous and non-cryogenic environments, and the high efficiency of the resolution. mdpi.comchiroblock.com The robustness of enzyme systems allows them to tolerate a wide variety of substrates, making it possible to produce both (R) and (S) enantiomers. chiroblock.com

Dynamic kinetic resolution (DKR) represents an even more advanced biocatalytic approach. In a DKR process, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer, rather than the 50% maximum of traditional kinetic resolution. A DKR method using a thermophilic transaminase has been developed for the synthesis of β-branched aromatic α-amino acids, establishing two adjacent stereocenters with high control over the diastereomeric and enantiomeric outcome. nih.gov

Method Enzyme/Catalyst Substrate Key Features Reported Efficiency
Kinetic Resolution Lipases (e.g., Candida antarctica lipase B)Racemic β-amino estersHighly enantioselective hydrolysis of one enantiomer.ee >98% for the unreacted ester. chiroblock.com
Dynamic Kinetic Resolution Thermophilic Aromatic Amino Acid Transaminase (TtArAT)α-KetoacidsIn situ racemization of substrate allows for >50% yield; establishes two stereocenters.High diastereo- and enantioselectivity. nih.gov

Multi-Component Reactions for β2-Amino Acid Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. MCRs are particularly valuable for building diverse molecular scaffolds, including those of β2-amino acids. nih.gov

The Mannich reaction is a prominent example of an MCR used for the synthesis of β-amino compounds. illinois.edu In the context of β2-amino acids, diastereoselective Mannich-type reactions of β-homoglycine derivatives that contain chiral auxiliaries have been investigated. nih.govethz.ch This approach allows for the controlled introduction of substituents at the β-position, leading to the desired β2-amino acid framework.

Other notable MCRs that provide access to amino acid derivatives include:

Strecker Reaction : This reaction combines an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile, which can then be hydrolyzed to the corresponding α-amino acid. nih.gov While classic for α-amino acids, its principles can be adapted for more complex structures.

Passerini Reaction : This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. acs.org Modifications of this reaction have been developed to synthesize β-amino alcohol and peptide analogues. nih.govacs.org

These reactions offer a convergent and atom-economical pathway to complex molecules from simple starting materials, making them highly suitable for generating libraries of β2-amino acid analogs for further study.

Reaction Reactants Product Type Relevance to β2-Amino Acids
Mannich Reaction Aldehyde, Amine, Enolizable Carbonyl Compoundβ-Amino Carbonyl CompoundA primary method for constructing the β-amino acid backbone, especially using chiral auxiliaries for stereocontrol. nih.gov
Strecker Reaction Aldehyde/Ketone, Amine, Cyanideα-Amino NitrileFoundational for amino acid synthesis; adaptable for precursors to β-amino acids. nih.gov
Passerini Reaction Isocyanide, Carboxylic Acid, Aldehyde/Ketoneα-Acyloxy CarboxamideProvides access to functionalized diamides and can be used to assemble β-peptide analogues. acs.org

Strategies for Unprotected β2-Amino Acid Synthesis

A recently developed one-pot method provides a scalable and efficient route to enantiopure, unmodified β2-amino acids. acs.orgnih.gov This approach utilizes a confined imidodiphosphorimidate (IDPi) as a chiral catalyst for the reaction between a bis-silyl ketene acetal (derived from a carboxylic acid) and a silylated aminomethyl ether. nih.gov The reaction proceeds through a silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) mechanism. acs.org

Key advantages of this methodology include:

Direct Access to Free Amino Acids : The reaction is followed by a simple hydrolytic workup, which removes the silyl (B83357) groups and yields the free β2-amino acid directly, avoiding separate protection and deprotection steps. nih.gov

High Yield and Enantioselectivity : The method is effective for a broad range of both aromatic and aliphatic substrates, consistently providing the desired β2-amino acids in high yields and excellent enantiomeric ratios (e.r.). acs.org For example, β2-amino acids with electron-withdrawing groups on the β-phenyl ring were generated in over 90% yield with enantiomeric ratios greater than 97:3. acs.org

Scalability and Catalyst Recovery : The process has been demonstrated on a multi-gram scale, and the catalyst can be easily recovered and reused. acs.org A scale-up experiment yielded 1.77 g of product with 99% isolated yield using just 1 mol% of the catalyst. acs.org

This strategy represents a significant advancement, as it provides a practical and efficient route to free β2-amino acids, which are ready for use in peptide synthesis or other applications without further chemical manipulation. nih.gov

Substrate (R-group) Yield (%) Enantiomeric Ratio (e.r.)
Phenyl9995.5:4.5
4-Fluorophenyl9997:3
4-(Trifluoromethyl)phenyl9598:2
2-Chlorophenyl9197.5:2.5
1-Naphthyl9996:4
2-Thiophenyl9996.5:3.5
Data sourced from List, M. et al., J. Am. Chem. Soc. 2021. acs.org

Stereochemical Control and Enantioselectivity in β2 Homoleucine Synthesis

Diastereoselective Alkylation and Mannich-type Reactions

Diastereoselective alkylation and Mannich-type reactions are powerful tools for constructing the carbon skeleton of β²-homoleucine with the correct stereochemistry. acs.orgorganic-chemistry.org These methods often rely on chiral auxiliaries or catalysts to direct the approach of reagents to a prochiral substrate.

One effective strategy involves the diastereoselective alkylation of β-amino ester enolates, which can proceed with high levels of stereocontrol. nih.gov For instance, the alkylation of lithium enolates derived from β-amino esters has been shown to be highly diastereoselective. nih.gov Another approach uses chiral glycine-based nickel complexes, which undergo allylic alkylation to produce multisubstituted amino acid derivatives with excellent enantioselectivity and diastereoselectivity. rsc.org Similarly, the synthesis of (S)-2-alkyl-3-aminopropanoic acids can be achieved through the conjugate addition of lithium dibenzylamide to an N-acryloyl derivative, followed by alkylation of the resulting β-amino enolate. rsc.org

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a cornerstone for the synthesis of β-amino acids. acs.org Asymmetric Mannich-type reactions can provide direct access to chiral β-amino esters and ketones, which are versatile precursors. acs.orgnih.gov The use of chiral catalysts, such as those derived from zirconium or bifunctional thioureas, enables highly enantioselective additions of silyl (B83357) ketene (B1206846) acetals or other enolate equivalents to imines. acs.orgacs.orgnih.gov Proline-catalyzed Mannich reactions have also been successfully used to construct the core structure of protected β²-homologous amino acids. nih.gov These reactions are valued for their ability to create carbon-carbon bonds with high stereocontrol under mild conditions. nih.govnih.gov

Reaction TypeCatalyst/AuxiliaryKey FeaturesYieldEnantiomeric Excess (ee)
Mannich Reaction Chiral Zirconium CatalystCatalytic, enantioselective addition of silyl enol ethers to aldimines. acs.orgQuantitativeUp to 92%
Mannich Reaction Chiral Thiourea CatalystOrganocatalytic, asymmetric addition to N-Boc-benzaldimines. nih.govGoodUp to 99%
Alkylation Chiral Glycine-Nickel ComplexAllylic alkylation with vinylethylene carbonates. rsc.orgGoodHigh
Mannich Reaction Proline-derived CatalystDirect, asymmetric reaction of aldehydes, anilines, and ketones.HighUp to >99%

Regioselectivity Control in Hydrocupration

Hydrocupration, the addition of a copper hydride (Cu-H) species across a carbon-carbon double bond, is a pivotal reaction in the synthesis of β-amino acids from α,β-unsaturated carbonyl compounds. A significant challenge in this process is controlling the regioselectivity—that is, determining whether the copper atom attaches to the α- or β-carbon of the unsaturated system. For the synthesis of β-amino acids, β-addition is required.

While the hydrocupration of α,β-unsaturated carbonyls typically leads to α-cuprated species, recent advancements have shown that this regioselectivity can be reversed. nih.govnih.gov Through the strategic selection of ligands, the hydrocupration of substrates like cinnamic acid derivatives can be directed to favor the formation of a β-organocopper intermediate. nih.govnih.gov This reversal is crucial as the resulting β-organocopper species can then react with an electrophilic aminating reagent to furnish the desired enantioenriched β-amino acid derivative. nih.gov This ligand-controlled reversal of regiochemistry represents a significant breakthrough, enabling a unified strategy for the asymmetric synthesis of various β-amino compounds. nih.govchinesechemsoc.org

Role of Ligand Design in Asymmetric Catalysis

The design of chiral ligands is central to the success of asymmetric catalysis in synthesizing enantiopure compounds like (S)-β²-homoleucine. The ligand, by coordinating to the metal center, creates a chiral environment that dictates the stereochemical outcome of the reaction.

In the context of copper-catalyzed hydrocupration, the choice of an appropriate ancillary chiral ligand is what enables the reversal of regioselectivity from the typical α-addition to the desired β-addition. nih.govnih.gov This ligand effect is profound, though the precise origins are still a subject of theoretical and experimental investigation. nih.gov Similarly, in rhodium-catalyzed asymmetric hydrogenations of β-dehydroamino acid derivatives, chiral amidophosphite ligands have been shown to be effective, with catalytic performance being influenced by reaction conditions. nih.gov

For Mannich-type reactions, catalysts incorporating chiral ligands are also essential. Chiral zirconium catalysts and thiourea-based organocatalysts, for example, effectively activate imines for nucleophilic attack while controlling the facial selectivity of the addition, leading to high enantioselectivity. acs.orgacs.org The development of novel, highly effective ligands and catalysts remains a key focus of research aimed at improving the efficiency and selectivity of synthetic routes to chiral β-amino acids. acs.org

Catalytic SystemLigand TypeReactionKey Role of Ligand
Copper Hydride Chiral Phosphine/Ancillary LigandsHydrocupration/HydroaminationControls regioselectivity (β- vs α-addition) and enantioselectivity. nih.govnih.gov
Zirconium Chiral BINOL derivativesMannich ReactionCreates a chiral Lewis acid environment to control enantioselective addition. acs.org
Rhodium Chiral AmidophosphiteAsymmetric HydrogenationInfluences enantioselectivity in the reduction of dehydroamino acids. nih.gov
Organocatalyst Thiourea-basedMannich ReactionActivates imines through hydrogen bonding and directs nucleophilic attack. acs.org

Enantiomeric Excess Determination and Chiral Purity Maintenance

The successful synthesis of an enantiopure compound is validated by the determination of its enantiomeric excess (ee). wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org A pure enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. wikipedia.org

Several analytical techniques are employed to determine the ee of β²-homoleucine and its derivatives. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable method. This technique separates the enantiomers, allowing for their quantification. Other methods include gas chromatography with chiral columns and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. More advanced techniques like mass spectrometry and circular dichroism spectroscopy can also be adapted for chiral analysis. ucdavis.edunih.gov

Maintaining chiral purity throughout the synthesis, purification, and salt formation is critical. The final step often involves converting the amino acid to its hydrochloride (HCl) salt. This process facilitates isolation and purification, as the salt is typically a stable, crystalline solid. Crystallization itself can be a purification method, potentially enhancing the enantiomeric excess of the final product. Care must be taken during all steps to avoid conditions, such as excessively high temperatures or strong basic/acidic environments, that could lead to racemization and a loss of chiral purity.

Advanced Incorporation of S β2 Homoleucine into Peptidic Architectures

Solid-Phase Peptide Synthesis (SPPS) Integration

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and the incorporation of (S)-β²-homoleucine is readily achievable using established protocols, particularly the Fmoc/tBu strategy. nih.govdu.ac.in The general SPPS cycle involves anchoring the C-terminal amino acid to a solid support, followed by iterative cycles of Nα-protecting group removal and coupling of the next amino acid in the sequence. peptide.compeptide.com

For the integration of (S)-β²-homoleucine, an Nα-Fmoc protected version of the amino acid is typically used. The coupling step, which forms the peptide bond, is critical, especially for sterically hindered residues like β-amino acids. researchgate.net High-efficiency coupling reagents are employed to ensure complete reaction.

Common Coupling Reagents for SPPS: A variety of reagents can be used to activate the carboxylic acid group of the incoming Fmoc-(S)-β²-homoleucine. The choice of reagent can impact coupling efficiency and minimize side reactions like racemization. nih.govbachem.com

Reagent ClassExamplesCharacteristics
Aminium/Uronium HBTU, HATU, HCTUHighly efficient, commonly used in automated synthesis. Often used with a base like DIPEA. rsc.orgreddit.com
Carbodiimides DIC, DCCCost-effective and efficient. Often used with additives like HOBt or Oxyma to improve rates and reduce side reactions. bachem.comnih.gov
Phosphonium PyBOP, PyAOPEffective for difficult couplings, including sterically hindered amino acids. nih.gov

The β-substitution pattern of (S)-β²-homoleucine can present steric challenges, potentially slowing down the coupling reaction compared to α-amino acids. Therefore, extended coupling times, double coupling cycles, or the use of more potent activators like HATU may be necessary to achieve high yields. researchgate.net Microwave-assisted SPPS can also be employed to enhance the efficiency of difficult coupling steps. rsc.org

Solution-Phase Peptide Synthesis Protocols

While SPPS is dominant, solution-phase peptide synthesis (SolPPS), also known as liquid-phase synthesis, remains a valuable technique, particularly for large-scale production or for segments that are difficult to assemble on a solid support. nih.govlibretexts.org In this approach, protected amino acids and peptide fragments are coupled in a suitable organic solvent, and the product is isolated and purified after each step. google.com

The core chemistry mirrors that of SPPS, involving the protection of amino and carboxyl groups and the use of coupling reagents to form the amide bond. americanpeptidesociety.orgchempep.com

Key Steps in Solution-Phase Incorporation of (S)-β²-Homoleucine:

Protection: The N-terminus of (S)-β²-homoleucine is protected (e.g., with Boc or Fmoc), and the C-terminus of the peptide chain is typically protected as an ester (e.g., methyl or benzyl (B1604629) ester). libretexts.org

Activation & Coupling: The protected (S)-β²-homoleucine is activated with a coupling reagent (e.g., DCC, EDC, T3P®) and reacted with the deprotected N-terminus of the growing peptide chain in a solvent like DCM or DMF. google.comamericanpeptidesociety.org

Purification: After the reaction, the product is purified, often through extraction and washing procedures, to remove excess reagents and byproducts. nih.govgoogle.com

Deprotection: The N-terminal protecting group is removed to prepare for the next coupling cycle.

This method allows for the synthesis of peptide fragments containing (S)-β²-homoleucine, which can then be joined together in a fragment condensation approach to build larger peptides. peptide.comnih.gov

Design and Synthesis of β-Peptides (Homogeneous)

Homogeneous β-peptides, or oligomers composed exclusively of β-amino acids, are known as "foldamers" because they can adopt stable, well-defined secondary structures similar to the helices and sheets found in proteins. nih.gov Peptides made solely of β-amino acids often form unique helical structures, most notably the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring.

The design of homogeneous β-peptides containing (S)-β²-homoleucine involves synthesizing oligomers of this single building block. Such polymers are expected to adopt these stable helical conformations. These structures are highly thermostable and can be designed to fold cooperatively in aqueous solutions, forming assemblies known as β-peptide bundles. nih.gov The synthesis of these oligomers can be accomplished using either the solid-phase or solution-phase methods described previously, by iteratively coupling the (S)-β²-homoleucine monomer.

Design and Synthesis of α,β-Hybrid Peptides

Incorporating single or multiple (S)-β²-homoleucine residues into a sequence of natural α-amino acids creates α,β-hybrid peptides. This strategy is a powerful tool in medicinal chemistry to modulate the structure, stability, and biological activity of native peptides. acs.org The insertion of a β²-amino acid introduces an extra carbon atom into the peptide backbone, which alters the local conformation and can disrupt or stabilize secondary structures.

Structural Implications of (S)-β²-Homoleucine Incorporation:

Conformational Constraint: The β-substitution restricts the available conformational space compared to a standard α-amino acid.

Secondary Structure Modulation: Judicious placement of a β²-amino acid can induce specific turns or stabilize helical or sheet structures. For instance, replacing an α-amino acid with a β²-amino acid in a cyclic peptide can lead to a conformationally homogeneous scaffold. acs.org

Proteolytic Resistance: The altered backbone at the site of the β-amino acid is often resistant to cleavage by proteases, which evolved to recognize α-peptide bonds. This significantly increases the in-vivo half-life of the peptide. nih.gov

The synthesis of these hybrid peptides follows standard SPPS or solution-phase protocols, where the protected (S)-β²-homoleucine is introduced at the desired position in the sequence. acs.org

Ribosomal Synthesis and Combinatorial Library Development

Recent breakthroughs in genetic code reprogramming have enabled the ribosomal incorporation of non-proteinogenic amino acids (npAAs), including β-amino acids, into peptides. oup.com This biosynthetic approach offers a pathway to creating vast and complex peptide libraries.

The ribosomal incorporation of (S)-β²-homoleucine has been successfully demonstrated. nih.govacs.org This process typically involves:

An engineered tRNA that can be charged with (S)-β²-homoleucine.

A corresponding aminoacyl-tRNA synthetase (or a flexizyme) to attach the β-amino acid to the tRNA.

An in vitro translation system (e.g., PURE system) where a custom mRNA template is used to direct the synthesis of the peptide.

This technology is particularly powerful when combined with display technologies like mRNA display . usc.eduresearchgate.net In this system, each peptide synthesized by the ribosome becomes covalently linked to its own encoding mRNA molecule. This physical linkage allows for the selection of peptides with desired properties (e.g., binding to a specific target) from libraries containing trillions of unique sequences. nih.govcrick.ac.ukbiorxiv.org The genetic information of the selected "hit" can then be amplified via PCR.

Research has confirmed the compatibility of various β²-homo-amino acids, including those with (S)-stereochemistry, for ribosomal incorporation into macrocyclic peptide libraries. nih.govacs.org This establishes (S)-β²-homoleucine as a viable building block for developing large-scale combinatorial libraries to screen for novel therapeutics. nih.gov

Library TechnologyDiversityKey FeatureRelevance to (S)-β²-homoleucine
mRNA Display >10¹²Covalent linkage between peptide and its mRNA.Enables selection from ultra-large libraries containing (S)-β²-homoleucine. nih.govusc.edu
Phage Display 10⁹ - 10¹⁰Peptide displayed on bacteriophage surface.Less common for npAAs but theoretically possible.
One-Bead One-Compound 10⁴ - 10⁸Chemical synthesis of libraries on beads.A chemical method compatible with (S)-β²-homoleucine incorporation. nih.gov

Strategies for Macrocyclization and Constrained Systems

Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides, such as receptor affinity, stability, and cell permeability. nih.gov The success of cyclization often depends on the ability of the linear peptide precursor to adopt a pre-organized conformation that brings the reactive ends into proximity. uni-kiel.de (S)-β²-homoleucine can be incorporated into peptides that are subsequently cyclized.

Common Macrocyclization Strategies:

Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid. This can be performed in solution at high dilution or on-resin by anchoring the peptide through a side chain. nih.govnih.gov

Side-Chain Cyclization: Linking the side chains of two amino acids within the peptide sequence. This includes forming lactam bridges (e.g., between Lys and Asp/Glu) or other covalent bonds.

Thioether Cyclization: A common method used in ribosomally synthesized libraries, where a cysteine residue reacts with an N-terminal chloroacetylated amino acid. acs.org

Click Chemistry: Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient and orthogonal to native peptide chemistry. nih.gov

The incorporation of conformationally constraining residues like (S)-β²-homoleucine or other β-amino acids can facilitate the cyclization process by pre-organizing the linear precursor into a turn-like structure. nih.govrsc.orgnih.gov Furthermore, the ribosomal synthesis of macrocyclic peptides containing β²-homo-amino acids has been demonstrated, opening the door to the creation and screening of large libraries of constrained cyclic peptides. nih.govacs.org

Conformational Analysis and Structural Determinants in β Peptides Containing β2 Homoleucine

Intrinsic Conformational Preferences of β2-Amino Acids

Unlike α-amino acids, which are the building blocks of natural proteins, β-amino acids possess an additional carbon atom in their backbone. This extension increases their conformational flexibility. The substitution pattern on the β-amino acid backbone—at the Cα (β2) or Cβ (β3) position—is a critical determinant of the resulting peptide's secondary structure. nih.gov

Theoretical and experimental studies have shown that the intrinsic conformational preferences of β-amino acids are influenced by the steric hindrance and electronic properties of their side chains. nih.gov For β2-amino acids like β2-homoleucine, the side chain is attached to the carbon atom adjacent to the carbonyl group. This positioning can lead to specific dihedral angle preferences that favor certain folded structures over others. The isobutyl side chain of β2-homoleucine, being a branched aliphatic group, can create steric interactions that guide the peptide backbone into well-defined conformations. nih.gov

The presence of substituents on the Cα and Cβ carbons can significantly impact the stability of different secondary structures. nih.gov For instance, while β3-peptides have a strong propensity to form 14-helices, the conformational preferences of β2-peptides are more varied. nih.govnih.gov The interplay between the intrinsic preferences of the β2-homoleucine residue and the surrounding sequence dictates the final folded state of the peptide.

Secondary Structure Formation in β-Peptides (e.g., 10-helix, 12-helix, 14-helix)

β-Peptides are known to adopt a variety of helical secondary structures, including the 14-helix, 12-helix, 10-helix, and 10/12-helix. nih.gov The type of helix formed is largely dependent on the substitution pattern of the constituent β-amino acids. nih.gov

14-Helix: Characterized by C=O(i)···H-N(i-2) hydrogen bonds, forming a 14-membered ring. This structure is commonly observed in β-peptides composed of β3-amino acids. nih.gov The side chains in a 14-helix project from the backbone in a distinct pattern, creating three faces along the helical axis. acs.orgresearchgate.net

12-Helix: Defined by i,i+3 C=O···H-N hydrogen bonds, which create a 12-membered ring. nih.gov This helix is particularly interesting as its internal hydrogen bond orientation and macrodipole are analogous to those of the α-helix and 3(10)-helix in α-peptides. nih.gov The 12-helix is often promoted by β-residues with cyclic constraints, but acyclic β2-residues can also be accommodated. wisc.edu

10-Helix: A less common helical fold in β-peptides.

10/12-Helix: An intermediate structure that is intrinsically the most stable for the unsubstituted β-peptide backbone. nih.gov

The incorporation of β2-homoleucine can influence the type of helix formed. For example, alternating β2/β3 residue patterns have been shown to favor the formation of 10/12 helices. nih.gov While β2-residues have a lower intrinsic propensity for 12-helix formation compared to cyclically constrained residues, their inclusion at certain positions can be tolerated without completely disrupting the helical structure. wisc.edu

The stability of β-peptide helices is primarily derived from intramolecular hydrogen bonds between backbone amide groups. khanacademy.orglibretexts.org The specific pattern of these hydrogen bonds defines the type of helix. For instance, the 14-helix is characterized by 14-membered hydrogen-bonded rings formed between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i-2'. acs.org In contrast, the 12-helix is defined by 12-membered rings resulting from hydrogen bonds between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'. nih.gov

The strength of these hydrogen bonds can be influenced by the solvent environment. Helical structures of β-peptides are often more stable in less polar solvents like methanol, which are less capable of competing for hydrogen bonds with the peptide backbone. nih.govnih.gov In aqueous solutions, the stability of β-peptide helices can be significantly reduced unless stabilizing interactions, such as intramolecular salt bridges, are present. acs.orgpnas.org The macrodipole of the helix also plays a role in its stability, and strategic placement of charged residues can enhance helix formation in water. acs.org

Hydrogen Bonding Patterns in β-Peptide Helices
Helix TypeHydrogen Bond PatternNumber of Atoms in H-bonded Ring
14-HelixC=O(i)···H-N(i-2)14
12-HelixC=O(i)···H-N(i+3)12
10-Helix-10

In the context of helical stability, the position of the side chain is also critical. For β2-amino acids, the side chain is located at the Cα position. This can lead to different steric interactions compared to β3-amino acids, where the side chain is at the Cβ position. These steric constraints can favor certain helical folds over others. For example, while β3-substitution is known to strongly promote 14-helix formation, the influence of β2-substitution is more nuanced and can depend on the specific side chain and the surrounding sequence. nih.govnih.gov The choice of building blocks with specific side chains and substitution patterns is therefore a key strategy in designing β-peptides with desired secondary structures. acs.org

Conformational Effects of β2-Homoleucine in α,β-Hybrid Peptides

The incorporation of β-amino acids into α-peptide sequences creates α,β-hybrid peptides with unique conformational properties. nih.gov These hybrid peptides can adopt novel helical structures that are not accessible to either pure α- or β-peptides. The inclusion of β2-homoleucine can introduce specific conformational biases into an α-peptide chain.

One notable secondary structure in α,β-hybrid peptides is the 14/15-helix, which is formed by oligomers with a 1:1 alternation of α- and β-amino acid residues and is characterized by i,i+4 C=O···H-N hydrogen bonds. acs.org The precise conformational effects of incorporating a β2-residue like β2-homoleucine depend on its position within the sequence and the nature of the neighboring α- and β-residues.

Sequence-based design approaches, where specific α-residues in a known α-helical sequence are replaced by homologous β-residues, have proven effective in creating α,β-peptides that mimic the structure and function of α-helices. nih.gov For instance, replacing an α-leucine with a β2-homoleucine (or more commonly, a β3-homoleucine) can subtly alter the side chain position while potentially enhancing proteolytic stability. nih.gov The conformational adaptability of the β-amino acid backbone allows for the design of a wide range of folded structures in α,β-hybrid peptides. researchgate.net

Spectroscopic and Computational Approaches to Conformational Elucidation

A combination of spectroscopic techniques and computational methods is typically employed to elucidate the three-dimensional structure of β-peptides and α,β-hybrid peptides.

Circular dichroism (CD) spectroscopy is a powerful tool for studying the secondary structure of peptides in solution. nih.govnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Different secondary structures, such as helices and sheets, give rise to characteristic CD spectra.

For β-peptides, specific CD signatures have been associated with different helical conformations. For example, the 12-helix in β-peptides often exhibits a distinct CD spectrum that can be used to identify its presence. wisc.edu However, the interpretation of CD spectra for β-peptides can be complex, and it is often necessary to use complementary techniques, such as NMR spectroscopy, for unambiguous structural assignment. nih.govwisc.edu CD spectroscopy is particularly useful for monitoring conformational changes, such as helix-coil transitions, as a function of temperature or solvent composition. nih.gov

Spectroscopic and Computational Methods for Peptide Conformational Analysis
TechniqueInformation Obtained
Circular Dichroism (CD) SpectroscopySecondary structure content (e.g., helicity)
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed 3D structure, interatomic distances, dihedral angles
X-ray CrystallographyHigh-resolution 3D structure in the solid state
Molecular Dynamics (MD) SimulationsConformational dynamics and stability
Quantum Mechanics (QM) CalculationsIntrinsic conformational preferences and energetics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational equilibria. chemrxiv.orguzh.ch For β-peptides containing (S)-β2-homoleucine, various NMR parameters are analyzed to define the backbone and side-chain conformations under near-physiological conditions. uzh.ch

Key NMR techniques and parameters include:

Chemical Shift Analysis: The chemical shifts of protons (¹H), particularly the amide and α-protons, are sensitive to the local electronic environment and can indicate the presence of stable secondary structures like helices or sheets. chemrxiv.org

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides distance constraints between protons that are close in space (typically < 5 Å). uzh.ch In β-peptides, specific NOE patterns can distinguish between different types of helices (e.g., 3₁₄-helix) and turn motifs. For instance, strong sequential dαΝ-crosspeaks are indicative of extended conformations like β-sheets. uzh.ch

Scalar Coupling Constants (³J): Vicinal proton-proton coupling constants, such as ³J(HN,Hβ) and ³J(Hα,Hβ), are dependent on the intervening dihedral angles according to the Karplus relationship. ethz.chnih.gov These constants provide crucial angular restraints for defining the peptide backbone conformation. For example, large ³J(HN,Hβ) values (around 9.0–10.0 Hz) suggest a nearly antiperiplanar arrangement of the H-N-C-Hβ protons, which is characteristic of an extended structure. ethz.chnih.gov

The following table summarizes how these NMR parameters are interpreted to deduce conformational features in β-peptides.

NMR ParameterInformation DerivedImplication for β-Peptide Structure
Chemical Shift (δ) Local electronic environmentDispersion of amide proton shifts suggests a folded structure; specific shift patterns can indicate helicity.
NOE Inter-proton distances (<5 Å)Identifies protons close in space, defining secondary structures like helices and turns. uzh.chresearchgate.net
³J Coupling Constants Dihedral angles (φ, ψ, θ)Provides angular restraints to define backbone and side-chain rotamer populations. ubc.caresearchgate.net

By combining these experimental restraints, an ensemble of solution structures can be calculated, providing a detailed picture of the conformational landscape of β-peptides containing β2-homoleucine.

X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level information about the static, solid-state conformation of molecules. iisc.ac.in This technique has been instrumental in unequivocally defining the secondary structures adopted by β-peptides, including various helices, turns, and sheets. iisc.ac.innih.govgatech.edu

For β-peptides, crystallographic studies have revealed:

Helical Structures: β-peptides are known to form stable helices, most notably the 3₁₄-helix, which is characterized by a 14-membered hydrogen-bond ring between the amide at residue i and the carbonyl of residue i+2. nih.gov

Sheet and Turn Structures: The increased flexibility of the β-peptide backbone allows for the formation of well-defined β-sheet and β-hairpin structures, often stabilized by intramolecular hydrogen bonds. nih.govgatech.edu

Oligomerization: The side chains of β-amino acids play a crucial role in the packing and higher-order assembly of β-peptides. Hydrophobic side chains, such as the isobutyl group of homoleucine, can drive oligomerization through the formation of a well-packed hydrophobic core, similar to leucine (B10760876) zippers in α-proteins. nih.gov Studies on β³-homoleucine have shown its role in promoting the self-assembly of β-peptides into highly stable, ordered quaternary structures. nih.gov

The precise bond lengths, bond angles, and torsion angles obtained from crystal structures serve as benchmarks for calibrating and validating computational models. iisc.ac.in

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools that complement experimental methods like NMR and X-ray crystallography. uni-halle.de They provide a dynamic view of peptide conformation, allowing researchers to explore conformational landscapes, folding pathways, and the stability of secondary structures in different environments. nih.govbiorxiv.orgresearchgate.net

A critical aspect of accurate MD simulations is the choice of the force field, which is a set of parameters describing the potential energy of the system. Several force fields have been developed and tested for their ability to model β-peptides accurately.

GROMOS: The GROMOS force field, particularly versions like 53A6 and 54A7, has been used to study the structure and dynamics of β-peptides. nih.gov While generally performing well, modifications such as 54A7_β have been proposed to correct for biases and improve agreement with experimental NMR data for certain helical folds. nih.govresearchgate.net

AMBER: The AMBER force field has shown good performance in reproducing the experimental secondary structures of β-peptides that contain cyclic residues. nih.govacs.org

CHARMM: A recently developed extension of the CHARMM force field, based on rigorous quantum-chemical calculations of the β-peptide backbone, has demonstrated superior performance in reproducing experimental structures for a wide range of monomeric and oligomeric β-peptides. nih.govacs.org

The following table compares the general performance of these force fields in β-peptide simulations.

Force Field FamilyStrengths in β-Peptide SimulationLimitations
GROMOS Generally good for various folds; validated against experimental NMR data. nih.govacs.orgSome versions may require specific modifications (e.g., 54A7_β) to accurately model complex helical equilibria. nih.gov
AMBER Accurately reproduces structures of β-peptides containing cyclic residues. nih.govacs.orgMay require further parametrization for peptides composed entirely of acyclic β-amino acids. nih.gov
CHARMM Performs well across a diverse set of monomeric and oligomeric β-peptides; accurately describes folding and self-association. nih.govacs.orgrsc.orgFewer limitations reported for recently developed β-peptide-specific parameter sets. acs.org

MD simulations allow for the analysis of structural features such as hydrogen bond occupancy, radius of gyration, and conformational clustering, providing detailed insights into the structural stability and dynamics of β-peptides containing residues like (S)-β2-homoleucine. nih.govnih.gov

Impact of Fluorination on β-Peptide Conformation

The strategic incorporation of fluorine into organic molecules, including peptides, is a powerful tool for influencing their conformation. beilstein-journals.org The unique stereoelectronic properties of the carbon-fluorine (C-F) bond can be exploited to stabilize specific secondary structures in β-peptides. nih.govresearchgate.net

Two primary stereoelectronic effects govern the conformational preferences of fluorinated β-peptides:

The Gauche Effect: In N-β-fluoroethylamide systems, a gauche conformation between the vicinal C-F and C-N(CO) bonds is energetically favored over the anti conformation. nih.govresearchgate.net This preference is attributed to stabilizing hyperconjugation, where electron density is donated from a C-H σ bonding orbital into the C-F σ* antibonding orbital. wikipedia.org This interaction is maximized in the gauche arrangement.

Antiperiplanar Conformation in α-Fluoroamides: When a fluorine atom is positioned alpha to a carbonyl group (F-C-C=O), the molecule preferentially adopts an antiperiplanar conformation, where the F-C-C=O dihedral angle is approximately 180°. nih.govresearchgate.netchemistrysteps.com This arrangement minimizes dipole-dipole repulsion between the highly polarized C-F and C=O bonds. byjus.com

By selectively placing fluorine atoms at either the α or β position of a β-amino acid residue, it is possible to control the local backbone torsion angles and thus direct the global secondary structure of the peptide. nih.govresearchgate.net X-ray crystal structures have confirmed that these stereoelectronic effects can reliably enforce the predicted local conformations. nih.govresearchgate.net

The table below summarizes the conformational consequences of fluorination at different positions within a β-amino acid residue.

Position of FluorineFavored ConformationGoverning Stereoelectronic Effect
α to Carbonyl (F-Cα-C=O)Antiperiplanar (F-C-C=O ≈ 180°) chemistrysteps.comDipole-dipole minimization
β to Amide Nitrogen (F-Cβ-Cα-N)Gauche (F-C-C-N ≈ 60°) wikipedia.orgHyperconjugation (Gauche Effect)

This conformational control makes fluorination a valuable strategy in the design of β-peptides with predefined, stable secondary structures for various applications. nih.gov

Functional Roles and Emerging Applications of β2 Homoleucine Derivatives in Chemical Biology

Design Principles for Proteolytically Stable Peptidomimetics

A primary challenge in the therapeutic application of peptides is their rapid degradation by proteases in vivo. nih.govplos.org The introduction of β-amino acid residues, such as β-homoleucine, into a peptide backbone is a highly effective strategy to confer proteolytic resistance. researchgate.netwikipedia.org This stability arises from the altered molecular structure; the additional methylene (B1212753) group in the backbone of β-amino acids disrupts the canonical α-peptide bond that proteases recognize and cleave. researchgate.netnih.gov

Peptidomimetics composed entirely of β-amino acids (β-peptides) are virtually invulnerable to proteases. nih.gov Even the incorporation of a single β-amino acid can significantly enhance stability. researchgate.net The design of these stable peptidomimetics leverages the principle that while the side-chain functionalities responsible for biological activity are retained, the backbone is rendered unrecognizable to degradative enzymes. nih.gov This approach allows for the creation of bioactive compounds with improved pharmacokinetic profiles and prolonged biological half-lives. peptide.compeptide.com

Key design considerations for creating proteolytically stable peptidomimetics using β-amino acids include:

Backbone Homologation: The insertion of an extra carbon atom into the peptide backbone is the fundamental principle. peptide.compeptide.com

Stereochemistry: The stereochemistry at the α (C2) and β (C3) carbons of the β-amino acid can be varied, providing a vast landscape for molecular design and influencing the resulting peptide's conformation. researchgate.net

Hybrid Peptides: The creation of mixed α,β-peptides can balance proteolytic resistance with the retention of native-like binding conformations. nih.gov

Research has demonstrated that peptides incorporating β-amino acids exhibit remarkable stability against a range of proteases, including chymotrypsin (B1334515) and trypsin, as well as in biological media like mouse serum. nih.gov This intrinsic stability is a cornerstone of their utility in developing next-generation therapeutics. wikipedia.org

Strategies for Protein-Protein Interaction (PPI) Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. Consequently, the development of molecules that can modulate PPIs is a significant therapeutic goal. nih.gov Many critical PPIs are mediated by α-helical domains, which present a large and relatively flat binding surface that is challenging for traditional small molecules to target. nih.govfrontiersin.org

β-Peptides, including those containing β-homoleucine, can be designed to adopt stable helical structures, such as the 14-helix, which can mimic the spatial arrangement of side chains on one face of an α-helix. nih.gov This structural mimicry allows them to function as effective inhibitors of PPIs. nih.govacs.org The increased stability of the β-peptide backbone compared to its α-peptide counterpart makes these molecules particularly attractive as therapeutic leads. nih.gov

Strategies for designing β-peptide-based PPI modulators include:

Scaffold Design: Creating β-peptide scaffolds that fold into predictable and stable secondary structures in aqueous solution. nih.gov

Side-Chain Topography: Arranging the side chains of the β-amino acid residues to replicate the "hot spot" residues of the natural α-helical binding partner. acs.org

Conformational Constraint: Using cyclic or sterically demanding β-amino acids to pre-organize the peptide into a bioactive conformation, which can improve binding affinity. nih.gov

This approach has been successfully applied to target various therapeutically relevant PPIs, including those involving the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govnih.gov The ability to design robust, helix-mimicking β-peptides opens new avenues for drugging previously "intractable" PPI targets. frontiersin.org

Bioactive Ligand and Molecular Recognition Studies

The structural diversity and conformational predictability of β-peptides make them excellent scaffolds for the design of bioactive ligands and for studying the principles of molecular recognition. acs.orgnih.govbenthamdirect.com The ability to form stable, well-defined secondary structures allows for the precise positioning of functional groups in three-dimensional space, facilitating specific interactions with biological targets like proteins and nucleic acids. benthamdirect.combenthamscience.com

The essential principles of molecular recognition, such as steric, hydrophobic, and electrostatic complementarity, can be transferred from α-peptides to β-peptide foldamers. acs.org The enhanced stability of β-peptides is a significant advantage in these studies, as it uncouples the recognition event from subsequent degradation. Researchers have used β-amino acids to create ligands for G-protein-coupled receptors (GPCRs) and to develop molecules that bind selectively to DNA. acs.org The incorporation of β-amino acids can significantly alter the binding properties of molecules, enabling the fine-tuning of selectivity and affinity.

Applications in Novel Biomaterials Development

The propensity of β-peptides to self-assemble into well-ordered, stable structures has opened up exciting possibilities for the development of novel biomaterials. nih.govbenthamdirect.com Peptides designed to fold into structures like β-hairpins or helices can, under specific conditions (e.g., changes in pH or ionic strength), self-assemble into higher-order architectures such as nanofibers, which can form hydrogels. researchgate.net

These peptide-based hydrogels have significant potential in biomedical applications, including:

Tissue Engineering: Providing scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration. rsc.org

Drug Delivery: Encapsulating therapeutic agents for controlled and sustained release. rsc.org

Wound Healing: Creating a supportive environment that promotes tissue repair. rsc.org

The design of these biomaterials is controlled at the molecular level. By modulating the sequence of β-amino acids, researchers can tune the material's mechanical properties, degradation rate, and biological function. researchgate.netrsc.org The inherent proteolytic resistance of the β-peptide backbone ensures that these materials maintain their structural integrity for extended periods, a crucial feature for many biomedical applications. nih.govbenthamdirect.com

Development of Advanced Chiral Building Blocks for Organic Synthesis

(S)-β2-homoleucine, systematically known as (S)-3-amino-4-methylpentanoic acid, is a non-proteinogenic β-amino acid that has garnered interest in organic synthesis as a valuable chiral building block. Its structural motif, featuring a stereocenter adjacent to a flexible backbone, makes it a powerful tool for introducing chirality and modulating the physicochemical properties of target molecules. As a homolog of the proteinogenic amino acid L-leucine, it provides a unique scaffold for the design of peptidomimetics, foldamers, and other biologically active compounds with enhanced stability and novel conformational preferences.

The utility of (S)-β2-homoleucine as a chiral synthon stems from the "chiral pool," a collection of abundant, enantiopure molecules from nature that serve as economical starting materials for complex stereoselective syntheses. By leveraging the predefined stereochemistry of these building blocks, chemists can circumvent the need for technically demanding asymmetric reactions or chiral resolutions, thereby streamlining synthetic routes to complex targets.

Enantioselective Synthesis Strategies

The development of robust and efficient methods for the synthesis of enantiomerically pure β-amino acids, including (S)-β2-homoleucine, is crucial for their application as chiral building blocks. While numerous strategies exist for the synthesis of β-amino acids in general, specific high-yielding and highly stereoselective routes to (S)-β2-homoleucine are of particular importance. Common strategies often involve the stereoselective manipulation of precursors derived from the chiral pool or the application of asymmetric catalysis.

Several established methodologies for the asymmetric synthesis of β-amino acids can be adapted for the preparation of (S)-β2-homoleucine. These include:

Arndt-Eistert Homologation: This classic chain extension method can be applied to the corresponding α-amino acid, L-leucine, to introduce an additional methylene group, thereby converting it to the β-homoamino acid.

Conjugate Addition Reactions: The asymmetric addition of nucleophiles to α,β-unsaturated esters, catalyzed by chiral catalysts, is a powerful method for establishing the stereocenter. For the synthesis of (S)-β2-homoleucine, this would involve the conjugate addition of an amine equivalent to an appropriately substituted unsaturated ester.

Mannich-type Reactions: The diastereoselective or enantioselective addition of enolates to imines is another cornerstone in β-amino acid synthesis.

Asymmetric Hydrogenation: The enantioselective hydrogenation of β-enamino esters using chiral metal catalysts can provide direct access to the desired β-amino acid with high enantiopurity.

A notable advancement in the field was the development of the first enantioselective conjugate addition of diethylzinc (B1219324) to an activated nitroolefin, catalyzed by a copper(I)-phosphoramidite complex, which provided a novel route to β2-homoamino acids. nih.gov Such catalytic methods are highly desirable as they offer the potential for high enantioselectivity and chemical yield under mild conditions.

The following table summarizes some general enantioselective methods applicable to the synthesis of β2-amino acids like (S)-β2-homoleucine.

Synthetic Method General Approach Key Features Potential for (S)-β2-homoleucine
Asymmetric Hydrogenation Hydrogenation of a β-enamino ester precursor using a chiral catalyst (e.g., Rh-DuPHOS).High enantioselectivity, often applicable to a wide range of substrates.A suitable enamino ester precursor with an isobutyl group would be required.
Chiral Auxiliary-Mediated Alkylation Alkylation of a chiral enolate derived from a β-amino acid precursor attached to a chiral auxiliary (e.g., Evans auxiliary).High diastereoselectivity, well-established methodology.Requires stoichiometric use of the chiral auxiliary and subsequent removal.
Catalytic Conjugate Aza-Michael Addition Addition of an amine source to an α,β-unsaturated ester catalyzed by a chiral Lewis acid or organocatalyst.Atom-economical, can be highly enantioselective.The choice of catalyst and reaction conditions is critical for achieving high stereocontrol.

Applications in the Synthesis of Bioactive Molecules

The incorporation of β-amino acids like (S)-β2-homoleucine into peptide chains is a well-established strategy to create peptidomimetics with improved pharmacological properties. The additional methylene group in the backbone of β-amino acids imparts resistance to enzymatic degradation by proteases, a common limitation of natural peptide-based therapeutics. Furthermore, the altered backbone geometry of β-peptides leads to the formation of unique and stable secondary structures, such as helices, turns, and sheets, which are often different from those observed in α-peptides. This allows for the design of "foldamers," which are non-natural oligomers that mimic the three-dimensional structures of proteins and can interfere with protein-protein interactions.

The isobutyl side chain of (S)-β2-homoleucine, being analogous to that of leucine (B10760876), can participate in hydrophobic interactions that are often crucial for molecular recognition and binding to biological targets. By replacing a natural leucine residue with (S)-β2-homoleucine, it is possible to fine-tune the conformational properties and metabolic stability of a peptide while maintaining key side-chain interactions.

The following table outlines the key impacts of incorporating (S)-β2-homoleucine into peptide backbones:

Property Impact of (S)-β2-Homoleucine Incorporation Rationale
Proteolytic Stability Increased resistance to degradation by proteases and peptidases.The altered peptide backbone is not recognized by the active sites of these enzymes.
Conformational Diversity Induces unique and stable secondary structures (e.g., 14-helices).The additional flexibility and altered hydrogen bonding patterns of the β-amino acid backbone.
Bioactivity Can modulate binding affinity and selectivity for biological targets.The specific three-dimensional arrangement of side chains in the resulting foldamer can mimic or improve upon the binding epitope of the native peptide.
Hydrophobicity Contributes to the overall hydrophobicity of the molecule.The nonpolar isobutyl side chain can engage in hydrophobic interactions, influencing solubility and membrane permeability.

Future Directions and Advanced Research Avenues in β2 Homoleucine Chemistry

Exploration of New Asymmetric Synthetic Methodologies

The development of efficient and stereoselective synthetic routes to enantiopure β²-amino acids is a cornerstone for advancing their application. While several methods exist, future research will likely focus on more sustainable and scalable approaches.

One promising direction is the development of catalytic one-pot syntheses . These methods aim to produce enantiopure and unmodified β²-amino acids directly, minimizing the need for protecting groups and purification steps. nih.gov For instance, the use of novel confined imidodiphosphorimidate (IDPi) catalysts in reactions of bis-silyl ketene (B1206846) acetals with aminomethyl ethers has shown great promise for a broad range of β²-amino acids and could be adapted for the specific synthesis of (S)-β²-homoleucine. nih.gov This approach offers high yields, purity, and enantioselectivity for both aromatic and aliphatic β²-amino acids. nih.gov

Another area of intense research is the use of biocatalysis . Enzymes, such as ω-transaminases, have emerged as powerful tools for the production of chiral amines and amino acids. nih.gov Future work could involve engineering ω-transaminases with tailored substrate specificity for the asymmetric synthesis of (S)-β²-homoleucine, offering a green and highly selective alternative to traditional chemical methods. nih.gov

Furthermore, advancements in asymmetric hydrogenation techniques, employing chiral transition metal complexes, continue to be a valuable tool. google.com The development of novel chiral ferrocenyl diphosphine ligands, for example, allows for the highly enantioselective hydrogenation of prochiral β-amino acrylic acid derivatives without the need for amino group protection, a strategy that could be optimized for the synthesis of (S)-β²-homoleucine. google.com

Synthetic MethodologyKey FeaturesPotential Advantages for (S)-β²-homoleucine Synthesis
Catalytic One-Pot Synthesis Direct synthesis of unmodified β²-amino acids, high yield and enantioselectivity. nih.govScalable, reduced waste, high purity product.
Biocatalysis (ω-transaminases) High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govGreen synthesis, potential for high enantiomeric excess.
Asymmetric Hydrogenation High efficiency and enantioselectivity, circumvents the need for protecting groups. google.comDirect route to the chiral amine, good for industrial scale-up.

Rational Design of β-Peptides with Tunable Conformations

A key feature of β-peptides is their ability to adopt stable, well-defined secondary structures, or "foldamers," that can mimic the structures of natural peptides and proteins. nih.govcolab.ws The rational design of β-peptides containing (S)-β²-homoleucine with predictable and tunable conformations is a major goal for future research.

This rational design process will be crucial for developing β-peptides with specific biological activities. By precisely controlling the three-dimensional arrangement of functional groups on the peptide backbone, it will be possible to create molecules that can bind to specific biological targets with high affinity and selectivity. acs.org This opens the door to creating novel therapeutics, for instance, by designing β-peptides that can inhibit protein-protein interactions. nih.gov

Integration into Complex Supramolecular Architectures

The self-assembly of peptides into ordered nanostructures is a rapidly growing field with applications in materials science, nanotechnology, and biomedicine. nih.govcolab.ws β-peptides, with their stable secondary structures, are excellent building blocks for the construction of complex supramolecular architectures. nih.govcolab.ws

Future research will explore the self-assembly of β-peptides containing (S)-β²-homoleucine into a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels. mdpi.comnih.gov The isobutyl side chain of (S)-β²-homoleucine can play a crucial role in directing these self-assembly processes through hydrophobic interactions. By designing β-peptide sequences with specific patterns of hydrophobic and hydrophilic residues, it will be possible to control the morphology and properties of the resulting nanomaterials. nih.gov

These self-assembled materials could have a wide range of applications. For example, β-peptide hydrogels could be used as scaffolds for tissue engineering or as matrices for controlled drug release. mdpi.com Furthermore, the unique geometries of β-peptide assemblies could be exploited to create novel catalysts or materials with interesting optical or electronic properties. nih.gov

Computational Design and Prediction of β²-Homoleucine-Containing Peptides

Computational modeling and simulation are becoming increasingly powerful tools in peptide design. frontiersin.orgspringernature.com In the context of (S)-β²-homoleucine, computational methods will play a critical role in predicting the conformational preferences of peptides containing this residue and in designing new sequences with desired structures and functions.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of β-peptides and to understand the factors that stabilize specific secondary structures. springernature.com These simulations can provide insights into how the isobutyl side chain of (S)-β²-homoleucine influences peptide folding and stability.

Furthermore, computational algorithms are being developed to design β-peptide sequences that will fold into a target three-dimensional structure. nih.govrsc.org These design algorithms can be used to create novel β-peptides with specific binding sites for proteins or other biomolecules. For example, computational approaches can be used to design self-assembling β-peptide oligomers with a high propensity to form specific structures like hexameric bundles. nih.gov The integration of computational design with experimental validation will be a powerful strategy for accelerating the discovery of new functional β-peptides.

Computational ApproachApplication in β²-Homoleucine ResearchExpected Outcome
Molecular Dynamics (MD) Simulations Predicting conformational preferences of (S)-β²-homoleucine-containing peptides. springernature.comUnderstanding of folding pathways and structural stability.
Peptide Design Algorithms Designing novel β-peptide sequences with predefined structures and functions. nih.govrsc.orgCreation of β-peptides with specific binding or self-assembly properties.
Quantum Chemical Calculations Studying intrinsic conformational characteristics of β-peptides. nih.govDetailed understanding of local conformational preferences.

Expanding the Scope of Bio-conjugation and Derivatization

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a key strategy for creating functional materials and therapeutics. wikipedia.org Expanding the scope of bioconjugation and derivatization techniques for (S)-β²-homoleucine will be crucial for its application in various fields.

Future research will focus on developing chemoselective methods for modifying the amino or carboxyl groups of (S)-β²-homoleucine without affecting other functional groups in a larger peptide or molecule. This will allow for the site-specific attachment of a wide range of functionalities, including fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or targeting ligands to direct the molecule to specific cells or tissues. nih.gov

Derivatization of the isobutyl side chain of (S)-β²-homoleucine also presents an interesting avenue for future exploration. While more challenging, the development of methods to functionalize this aliphatic side chain could open up new possibilities for creating β-peptides with novel properties and functions. Pre-column derivatization methods used for the analysis of amino acids in biological materials could also be adapted for specific detection and quantification of β²-homoleucine. nih.govnih.gov

Q & A

Q. How can researchers validate the absence of residual solvents or byproducts in this compound batches?

  • Methodological Answer : Perform headspace GC-MS for volatile residuals (e.g., ethanol, DCM) and LC-TOF for non-volatile byproducts. Quantify limits of detection (LOD) using ICH Q3C guidelines. Cross-validate with 1H^1H-NMR integration of impurity peaks .

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